molecular formula C16H14N2O6 B4902356 2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid

2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid

Cat. No.: B4902356
M. Wt: 330.29 g/mol
InChI Key: JJAQFBHXEPMIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid is an organic compound that features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound is used in various organic synthesis processes and has applications in different scientific fields.

Properties

IUPAC Name

2-[4-[[2-(4-nitrophenyl)acetyl]amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-15(9-11-1-5-13(6-2-11)18(22)23)17-12-3-7-14(8-4-12)24-10-16(20)21/h1-8H,9-10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAQFBHXEPMIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid typically involves the nitration of phenylacetic acid. The process includes suspending phenylacetic acid in nitric acid and adding sulfuric acid as a catalyst. The reaction conditions, such as temperature and time, are carefully controlled to yield the desired product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can be reduced to an amino group, which can then participate in further reactions to form biologically active compounds. These compounds can inhibit enzymes or interact with cellular pathways to exert their effects .

Comparison with Similar Compounds

2-[4-[[2-(4-Nitrophenyl)acetyl]amino]phenoxy]acetic acid can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.